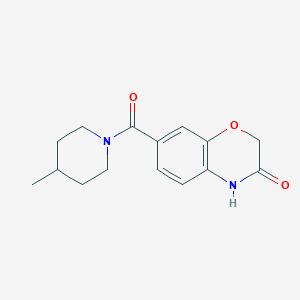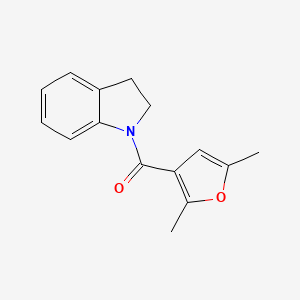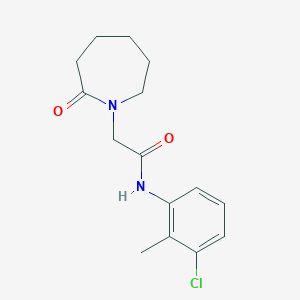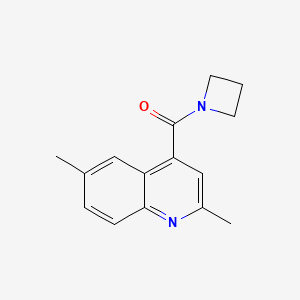
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. ODT is a metabolite of tramadol, which is an opioid pain medication used to treat moderate to severe pain. ODT has been the subject of scientific research due to its potential as a pain medication and its effects on the central nervous system.
Wirkmechanismus
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide acts on the central nervous system by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and physiological effects:
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have antitussive effects, which may make it useful in treating coughs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide is also highly addictive and may have potential for abuse, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, including its potential as a pain medication, its effects on the central nervous system, and its potential for abuse and addiction. Further research is needed to fully understand the mechanisms of action of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide and its potential as a therapeutic agent.
Synthesemethoden
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide can be synthesized from tramadol through a process called demethylation. This process involves the removal of a methyl group from the nitrogen atom of tramadol, resulting in the formation of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide. The demethylation process can be achieved through various methods, including chemical and enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been studied extensively for its potential as a pain medication. Studies have shown that N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has a higher affinity for the mu-opioid receptor than tramadol, which may result in stronger analgesic effects. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have fewer side effects than other opioid medications, such as respiratory depression and constipation.
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-7-11(2)9-12(8-10)15(18)16-13-3-5-14(17)6-4-13/h7-9,13-14,17H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLQPJYOWWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)










